molecular formula C18H17N3O4S B2596254 N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide CAS No. 895487-96-4

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide

Cat. No. B2596254
M. Wt: 371.41
InChI Key: AFDUGGQZTRFXMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Antimicrobial Applications

Compounds with the 1,3,4-oxadiazole moiety, such as those closely related to N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide, have demonstrated significant antimicrobial activities. These compounds are reported to be effective against a broad spectrum of Gram-positive and Gram-negative bacteria. For example, certain derivatives have shown excellent activity comparable to standard antibiotics like ciprofloxacin against strains like S. typhi, K. pneumoniae, and S. aureus. Their synthesis pathways often involve reactions that introduce various substituents, enhancing their antibacterial properties (Siddiqui et al., 2014).

Anticancer Applications

Another significant area of application for these compounds is in cancer research, where they have been evaluated for their potential anticancer activities. Certain 1,3,4-oxadiazole derivatives have been identified as promising agents against various human cancer cell lines, including breast cancer, by inhibiting cancer cell growth through different mechanisms. These compounds are designed and synthesized to possess specific substituents that might confer superior anticancer activity, with some showing excellent activity against breast cancer cell lines (Polkam et al., 2021).

Enzyme Inhibitory Applications

1,3,4-Oxadiazole derivatives have also been explored for their enzyme inhibitory effects, including inhibition of enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX). These activities suggest potential applications in treating diseases where inhibition of these enzymes is beneficial, such as Alzheimer's disease for AChE and BChE inhibitors. The design of these compounds often involves incorporating elements that enhance interaction with the active sites of these enzymes, demonstrating moderate to significant inhibitory activities (Rehman et al., 2013).

Safety And Hazards

The safety data sheet for a related compound, (3,4-Dimethoxyphenyl)acetic acid, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation3. However, the safety and hazards of the exact compound “N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide” are not specified in the available resources.


Future Directions

The compound is currently available for research use1. The future directions would likely depend on the outcomes of the research studies involving this compound.


Please note that this analysis is based on the limited information available and may not be fully comprehensive. For more detailed information, further research and analysis would be required.


properties

IUPAC Name

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-23-13-8-12(9-14(10-13)24-2)17-20-21-18(25-17)19-16(22)11-26-15-6-4-3-5-7-15/h3-10H,11H2,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDUGGQZTRFXMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)CSC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.